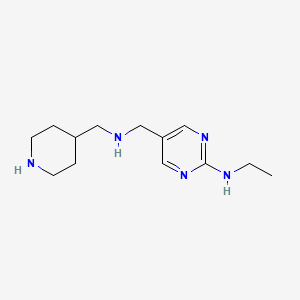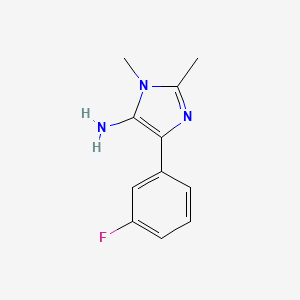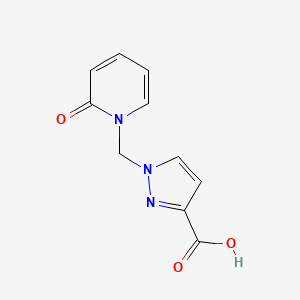![molecular formula C35H35NO7 B11812264 tert-Butyl 1-((2-acetoxy-2-phenylacetoxy)methyl)-5-(benzyloxy)-1H-benzo[e]indole-3(2H)-carboxylate](/img/structure/B11812264.png)
tert-Butyl 1-((2-acetoxy-2-phenylacetoxy)methyl)-5-(benzyloxy)-1H-benzo[e]indole-3(2H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 1-((2-acetoxy-2-phenylacetoxy)methyl)-5-(benzyloxy)-1H-benzo[e]indole-3(2H)-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-((2-acetoxy-2-phenylacetoxy)methyl)-5-(benzyloxy)-1H-benzo[e]indole-3(2H)-carboxylate typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The starting materials are often commercially available compounds that undergo a series of reactions to form the final product. Common reagents used in these reactions include di-tert-butyl dicarbonate, benzyl bromide, and various coupling agents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 1-((2-acetoxy-2-phenylacetoxy)methyl)-5-(benzyloxy)-1H-benzo[e]indole-3(2H)-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in the presence of light or radical initiators.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In organic chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it a valuable building block in synthetic chemistry .
Biology and Medicine
In medicinal chemistry, tert-Butyl 1-((2-acetoxy-2-phenylacetoxy)methyl)-5-(benzyloxy)-1H-benzo[e]indole-3(2H)-carboxylate is studied for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity under various conditions .
Mecanismo De Acción
The mechanism of action of tert-Butyl 1-((2-acetoxy-2-phenylacetoxy)methyl)-5-(benzyloxy)-1H-benzo[e]indole-3(2H)-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamates: These compounds share the tert-butyl protecting group and are used in similar synthetic applications.
Benzyl esters: These compounds have a benzyl group and are used in organic synthesis for their stability and reactivity.
Uniqueness
What sets tert-Butyl 1-((2-acetoxy-2-phenylacetoxy)methyl)-5-(benzyloxy)-1H-benzo[e]indole-3(2H)-carboxylate apart is its combination of functional groups, which provides a unique reactivity profile. This makes it particularly useful in complex synthetic routes where selective reactions are required.
Propiedades
Fórmula molecular |
C35H35NO7 |
|---|---|
Peso molecular |
581.7 g/mol |
Nombre IUPAC |
tert-butyl 1-[(2-acetyloxy-2-phenylacetyl)oxymethyl]-5-phenylmethoxy-1,2-dihydrobenzo[e]indole-3-carboxylate |
InChI |
InChI=1S/C35H35NO7/c1-23(37)42-32(25-15-9-6-10-16-25)33(38)41-22-26-20-36(34(39)43-35(2,3)4)29-19-30(40-21-24-13-7-5-8-14-24)27-17-11-12-18-28(27)31(26)29/h5-19,26,32H,20-22H2,1-4H3 |
Clave InChI |
RXBOMYABMHHBFX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC(C1=CC=CC=C1)C(=O)OCC2CN(C3=C2C4=CC=CC=C4C(=C3)OCC5=CC=CC=C5)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole](/img/structure/B11812222.png)





![2-amino-3-methyl-N-[(1S)-1-pyridin-2-ylethyl]butanamide](/img/structure/B11812261.png)
![3-(2,4-dichlorophenyl)-N-[(Z)-(4-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B11812270.png)

